Cas no 73943-10-9 (1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl-)

1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl- structure
73943-10-9 structure
Product Name:1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl-
CAS No:73943-10-9
MF:C11H14ClN
MW:195.688561916351
CID:566715
PubChem ID:123981
Update Time:2025-04-19

1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl-
    • benalfocin
    • 6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
    • SK&F-86466
    • 6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine
    • Lopac-S-1563
    • YCN2U5UGIQ
    • cid_10220250
    • NCGC00015930-03
    • MLS002172470
    • RSRUDTPYRBLHEO-UHFFFAOYSA-N
    • 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine
    • SDCCGSBI-0051026.P002
    • CHEMBL123349
    • PDSP1_000725
    • 6-chloranyl-3-methyl-1,2,4,5-tetrahydro-3-benzazepine;hydrochloride
    • 1H-3-Benzazepine, 6-chloro-2,3,4,5-tetrahydro-3-methyl-
    • PDSP2_000715
    • SKF-86466
    • BDBM66983
    • NCGC00015930-01
    • 73943-10-9
    • NCGC00015930-02
    • UNII-YCN2U5UGIQ
    • NCGC00162330-01
    • DTXSID70224650
    • SMR001254100
    • CHEBI:8986
    • CCG-205133
    • MB01559
    • 6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
    • Lopac0_001056
    • Skf 86466
    • Q27108203
    • 6-chloro-N-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
    • SK-86466
    • SCHEMBL8083358
    • SK&F 86466
    • DTXCID00147141
    • Inchi: 1S/C11H14ClN/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13/h2-4H,5-8H2,1H3
    • InChI Key: RSRUDTPYRBLHEO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1CCN(C)CC2

Computed Properties

  • Exact Mass: 195.081
  • Monoisotopic Mass: 195.081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.105
  • Boiling Point: 288.1°C at 760 mmHg
  • Flash Point: 128°C
  • Refractive Index: 1.547
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd